3-Piperidinylmethyl nicotinate hydrochloride
Description
Chemical Classification and Nomenclature
3-Piperidinylmethyl nicotinate hydrochloride is a synthetic organic compound belonging to the class of nicotinic acid derivatives. Its IUPAC name is methyl 3-(piperidin-3-ylmethyl)pyridine-3-carboxylate hydrochloride , reflecting its structural components: a nicotinic acid (pyridine-3-carboxylic acid) core esterified with a methyl group and substituted at the 3-position by a piperidinylmethyl moiety. The compound’s CAS Registry Number is 1375473-86-1 , and its molecular formula is C₁₂H₁₇ClN₂O₂ , with a molecular weight of 256.73 g/mol .
The hydrochloride salt form enhances solubility and stability, making it suitable for experimental applications. Structurally, the piperidine ring (a six-membered heterocycle with one nitrogen atom) is linked via a methylene bridge to the pyridine ring of the nicotinate ester. This configuration introduces both lipophilic and basic properties, which are critical for interactions in biological systems.
| Property | Value |
|---|---|
| IUPAC Name | Methyl 3-(piperidin-3-ylmethyl)pyridine-3-carboxylate hydrochloride |
| CAS Registry Number | 1375473-86-1 |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ |
| Molecular Weight | 256.73 g/mol |
| Key Structural Features | Nicotinate ester, piperidinylmethyl substitution, hydrochloride salt |
Historical Context and Discovery
The compound emerged in the early 21st century as part of efforts to optimize nicotinic acid derivatives for pharmacological applications. While nicotinic acid itself has been studied since the 1930s for its role in treating pellagra, its esters and analogs gained prominence later for their improved bioavailability and targeted activity. This compound was developed to explore the effects of piperidine incorporation on drug-receptor interactions, particularly in central nervous system (CNS) and metabolic pathways.
Synthetic routes to this compound typically involve esterification of nicotinic acid followed by nucleophilic substitution to introduce the piperidinylmethyl group. For example, nicotinic acid is first converted to its methyl ester using methanol under acidic conditions, after which the piperidine moiety is introduced via alkylation or reductive amination. These methods highlight the compound’s role as a versatile intermediate in medicinal chemistry.
Significance in Chemical Research
This compound has garnered attention for its potential in modulating enzymatic activity and receptor signaling. Notably, it shares structural similarities with inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) , a key enzyme in the NAD+ biosynthesis pathway implicated in cancer and aging. Studies on related acrylamide derivatives demonstrate that piperidine-containing compounds exhibit nanomolar inhibitory activity against NAMPT, suggesting therapeutic potential for oncology.
Additionally, the compound’s piperidine moiety may enhance blood-brain barrier permeability, making it a candidate for CNS-targeted therapies. For instance, prodrugs incorporating piperidine derivatives have shown improved brain penetration in preclinical models of neurodegenerative diseases. These attributes underscore its utility in drug discovery pipelines aimed at addressing unmet medical needs.
Relationship to Nicotinic Acid Derivatives Family
As a member of the nicotinic acid derivatives family, this compound shares core features with esters like methyl nicotinate (used topically for vasodilation) and ethyl nicotinate (employed in flavoring agents). However, the addition of the piperidinylmethyl group distinguishes it by introducing conformational rigidity and basicity, which can alter pharmacokinetic profiles.
Compared to simpler esters, this compound exhibits:
- Enhanced binding affinity to hydrophobic enzyme pockets due to the piperidine ring.
- Improved metabolic stability against esterase-mediated hydrolysis, a common limitation of nicotinate prodrugs.
- Dual functionality , with the piperidine acting as a pharmacophore for targeting amine receptors or transporters.
These advancements highlight its role in expanding the therapeutic scope of nicotinic acid derivatives beyond traditional applications like lipid management.
Properties
IUPAC Name |
piperidin-3-ylmethyl pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(11-4-2-6-14-8-11)16-9-10-3-1-5-13-7-10;/h2,4,6,8,10,13H,1,3,5,7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBNDEOQADVYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC(=O)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification Methods
Direct Esterification : This involves reacting nicotinic acid with 3-piperidinylmethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid. The reaction is often performed under reflux conditions to drive the equilibrium towards the ester formation.
Transesterification : This method involves reacting a nicotinate ester (e.g., methyl nicotinate) with 3-piperidinylmethanol in the presence of a catalyst like sodium methoxide or potassium methoxide. This method is advantageous when direct esterification is less efficient.
Formation of Hydrochloride Salt
Once the ester is synthesized, forming the hydrochloride salt involves reacting the ester with hydrochloric acid. The concentration of hydrochloric acid used can vary, but typically, a solution of 10-37% hydrochloric acid is used for hydrolysis and salt formation.
Purification of the Hydrochloride Salt
Purification of the hydrochloride salt can be achieved through recrystallization from a suitable solvent or by washing with a solvent in which the salt is insoluble.
Analysis and Research Findings
While specific data on the synthesis of 3-piperidinylmethyl nicotinate hydrochloride is limited, general trends in esterification reactions and hydrochloride salt formation can be applied:
| Method | Yield | Conditions |
|---|---|---|
| Direct Esterification | Variable | Acid catalyst, reflux |
| Transesterification | Higher yields | Alkoxide catalyst, mild conditions |
| Hydrochloride Salt Formation | High purity | 10-37% HCl, recrystallization |
Chemical Reactions Analysis
Types of Reactions: 3-Piperidinylmethyl nicotinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Nicotinic acid derivatives.
Reduction: Reduced forms of the ester or amide derivatives.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Piperidinylmethyl nicotinate hydrochloride has been identified as a promising candidate for developing new therapeutic agents. Its structure allows it to interact with biological targets effectively, particularly in the context of protein kinase inhibition.
- Protein Kinase Inhibition : The compound has shown efficacy as an inhibitor of various protein kinases, including GSK-3 (Glycogen Synthase Kinase 3) and Aurora-2. These kinases are implicated in several diseases, including cancer and diabetes. Inhibition of GSK-3 can lead to increased glycogen synthesis and glucose uptake, which is particularly beneficial in treating type II diabetes where insulin response is impaired .
Therapeutic Applications
The therapeutic potential of this compound spans several diseases:
- Cancer Treatment : The compound's ability to inhibit GSK-3 and Aurora-2 makes it a candidate for cancer therapy. By modulating signaling pathways involved in cell proliferation and survival, it may help in reducing tumor growth and improving patient outcomes .
- Diabetes Management : As an inhibitor of GSK-3, this compound could enhance insulin signaling pathways, potentially leading to better management of blood glucose levels in diabetic patients .
- Neurodegenerative Diseases : There is emerging evidence suggesting that GSK-3 inhibition may also play a role in treating neurodegenerative diseases like Alzheimer's disease. By modulating neuroinflammatory responses and tau phosphorylation, this compound may provide therapeutic benefits .
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the efficacy and safety of this compound:
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and pharmacodynamics of the compound. These studies indicate that the compound is well-tolerated at therapeutic doses and exhibits a favorable profile for further development .
- Case Studies : Clinical case studies have highlighted the potential benefits of using this compound in combination therapies for cancer and diabetes, suggesting improved outcomes compared to standard treatments alone .
Data Table on Applications
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Cancer Treatment | Inhibition of GSK-3 and Aurora-2 | Reduced tumor growth |
| Diabetes Management | Enhanced insulin signaling | Improved blood glucose control |
| Neurodegenerative Diseases | Modulation of tau phosphorylation | Potential delay in disease progression |
Mechanism of Action
The mechanism of action of 3-Piperidinylmethyl nicotinate hydrochloride involves its interaction with nicotinic acetylcholine receptors. These receptors are ionotropic receptors composed of five subunits. The compound binds to these receptors, leading to the activation of downstream signaling pathways. This interaction can result in various physiological effects, including modulation of neurotransmitter release and changes in cellular activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Bedaquiline Nicotinate Hydrochloride
- Structure : Nicotinate salt of bedaquiline, an anti-tuberculosis drug.
- Melting Point : ~109°C (DSC data) .
- Stability : Retained 64.1% potency after 6 months under accelerated conditions (40°C, 75% RH). Lost crystallinity over time, as shown by PXRD .
- Hygroscopicity : Low moisture sorption (<2% at 75% RH), making it suitable for humid environments .
2-(4-Piperidinyl)ethyl Nicotinate Hydrochloride
- Molecular Formula : C₁₃H₁₉ClN₂O₂ .
- Hazard Profile : Classified as an irritant, indicating moderate handling risks .
- Relevance : Shares a piperidine moiety but differs in ester linkage (ethyl vs. methyl group), affecting solubility and bioavailability.
3-Pyrrolidinylmethyl Nicotinate Hydrochloride
- Structure : Similar to the target compound but with a pyrrolidine (5-membered ring) instead of piperidine (6-membered ring).
- Molecular Formula : C₁₁H₁₅ClN₂O₂ .
Stability and Hygroscopicity Trends
- Hydrochloride Salts : Generally exhibit lower stability compared to other salts (e.g., benzoate, malonate). For example, bedaquiline hydrochloride lost crystallinity within 3 months under accelerated conditions .
- Nicotinate Salts : Demonstrated moderate stability (e.g., bedaquiline nicotinate retained 64.1% potency at 6 months) but outperformed malonate and hydrochloride salts in hygroscopicity (<2% moisture uptake) .
- Key Insight : The hydrochloride counterion may compromise long-term stability, while the nicotinate group improves moisture resistance.
Thermal Properties
Biological Activity
3-Piperidinylmethyl nicotinate hydrochloride, a derivative of nicotinic acid with a piperidine moiety, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C13H19ClN2O
- Molecular Weight : Approximately 270.755 g/mol
- Structure : The compound features a piperidine ring attached to a nicotinate group, which is critical for its biological activities.
Research indicates that this compound interacts with various neurotransmitter systems, particularly in the central nervous system. Its mechanisms include:
- Cholinergic Modulation : This compound may enhance cholinergic signaling, which is crucial for cognitive functions and memory enhancement.
- Dopaminergic Activity : It shows potential in modulating dopaminergic pathways, which could be beneficial in treating neurological disorders such as Parkinson's disease.
- Vasodilation Effects : Similar to other nicotinic acid derivatives, it may induce vasodilation, improving blood flow and potentially aiding in cardiovascular health.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Potential to inhibit cancer cell proliferation through modulation of apoptosis. |
| Neuroprotective | May protect neurons from damage in neurodegenerative diseases. |
| Anti-inflammatory | Reduces inflammation by modulating cytokine release. |
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that this compound significantly reduced neuronal death in models of oxidative stress, suggesting its potential as a neuroprotective agent in conditions like Alzheimer's disease.
- Anticancer Properties : In vitro studies showed that this compound inhibited the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism was linked to the activation of caspase pathways .
- Vasodilatory Effects : Clinical trials indicated that topical application resulted in enhanced local blood flow, attributed to its vasodilatory properties mediated by prostaglandin release .
Comparative Analysis with Related Compounds
The structural similarities between this compound and other piperidine derivatives suggest varied pharmacological profiles:
| Compound Name | Structural Features | Unique Pharmacological Effects |
|---|---|---|
| 2-(2-Piperidinyl)ethyl nicotinate | Different piperidine position | Distinct receptor interactions |
| 2-(4-Piperidinyl)ethyl nicotinate | Variation in piperidine position | Potentially different therapeutic applications |
| 3-Piperidinyl nicotinate hydrochloride | Focused on dopaminergic activity | Enhanced cognitive benefits |
Q & A
Basic Research Questions
Q. What safety precautions are essential when handling 3-Piperidinylmethyl nicotinate hydrochloride in laboratory settings?
- Methodological Answer : Follow protocols for minimizing inhalation and skin contact. Use fume hoods to ensure adequate ventilation. Wear NIOSH-approved eye protection and chemically resistant gloves (e.g., nitrile). Avoid dust formation during weighing; use wet methods or local exhaust ventilation. In case of spills, collect material using non-sparking tools and dispose of as hazardous waste .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in a dry environment at 2–8°C in airtight, light-resistant containers. Monitor humidity to prevent hydrolysis. Separate from oxidizing agents and acids to avoid unintended reactions. Regularly inspect containers for integrity, especially if stored long-term .
Q. What personal protective equipment (PPE) is required during experimental procedures involving this compound?
- Methodological Answer : Use safety goggles meeting EN 166 standards, lab coats, and nitrile gloves. For prolonged exposure or high dust generation, wear a respirator with a P100 filter. Decontaminate work surfaces with ethanol or isopropanol after use .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Explore solvent-free esterification under inert atmospheres (e.g., nitrogen) to reduce side reactions. Use coupling agents like DCC (dicyclohexylcarbodiimide) for efficient nicotinate-piperidine linkage. Monitor reaction progress via TLC or HPLC. Post-synthesis, employ recrystallization from ethanol/water mixtures to isolate high-purity crystals .
Q. What analytical techniques are suitable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NIR Spectroscopy : Detect functional groups (e.g., ester carbonyl, piperidine N-H) and monitor batch consistency .
- HPLC-MS : Quantify impurities (e.g., unreacted nicotinic acid) using a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) .
- X-ray Diffraction : Confirm crystalline structure and polymorphism .
Q. How do structural modifications in nicotinate esters influence their pharmacological activity?
- Methodological Answer : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) of analogs like tocopherol nicotinate or hexyl nicotinate. Use in vitro assays (e.g., receptor binding) to assess how piperidine substitution affects target engagement. Molecular docking studies can predict interactions with enzymes like nicotinate hydrolases .
Q. What strategies can resolve discrepancies in pharmacokinetic data for this compound?
- Methodological Answer : Apply the FINER framework to evaluate study feasibility and relevance. Validate assays using reference standards (e.g., USP pyridoxine HCl protocols). Cross-validate data via LC-MS/MS and microdialysis in animal models to reconcile bioavailability variations .
Q. How can in silico models predict the ADMET properties of this compound?
- Methodological Answer : Use tools like SwissADME or ADMETLab2.0 to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability. Train QSAR models on datasets of structurally related hydrochlorides (e.g., procaterol HCl) to refine predictions for renal clearance and toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
